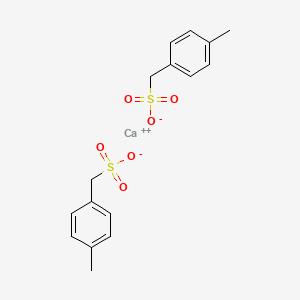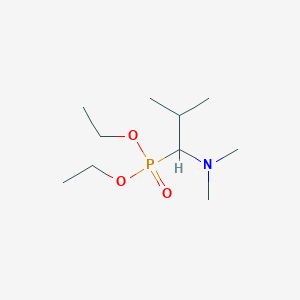
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine is a chemical compound with the molecular formula C10H24NO3P and a molecular weight of 237.28 g/mol It is known for its unique structure, which includes a phosphoryl group attached to a propan-1-amine backbone
Preparation Methods
The synthesis of 1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine typically involves the reaction of diethyl phosphite with N,N,2-trimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphoryl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: This compound is studied for its potential role in biochemical pathways involving phosphoryl transfer.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can interact with various molecular targets, including enzymes and receptors, to modulate their activity. This interaction is crucial in biochemical pathways where phosphorylation and dephosphorylation play a key role .
Comparison with Similar Compounds
1-Diethoxyphosphoryl-N,N,2-trimethyl-propan-1-amine can be compared with other similar compounds, such as:
Diethyl phosphite: A simpler compound with similar phosphoryl functionality but lacking the amine group.
N,N-Dimethylpropan-1-amine: Similar amine structure but without the phosphoryl group.
Phosphonic acid derivatives: Compounds with similar phosphoryl groups but different organic backbones. The uniqueness of this compound lies in its combined phosphoryl and amine functionalities, which make it versatile for various applications.
Properties
CAS No. |
89264-65-3 |
|---|---|
Molecular Formula |
C10H24NO3P |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C10H24NO3P/c1-7-13-15(12,14-8-2)10(9(3)4)11(5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
HQMLADKXOBVELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(C)C)N(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
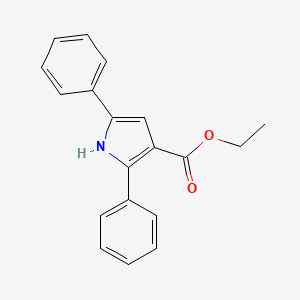
![Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
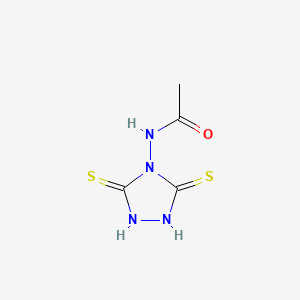

![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)

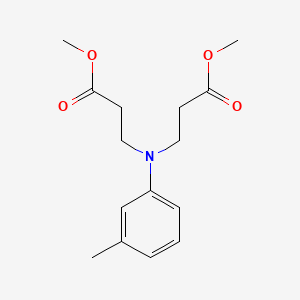
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
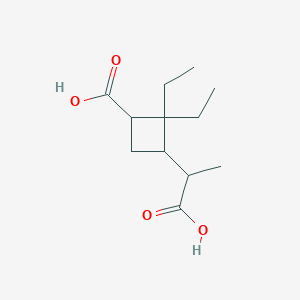
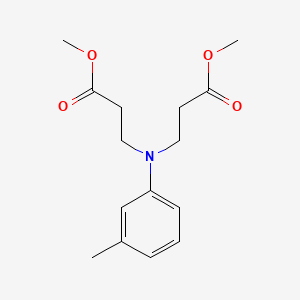
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
